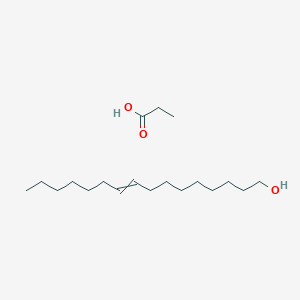

Hexadec-9-en-1-ol;propanoic acid

Beschreibung

1.1 Hexadec-9-en-1-ol Hexadec-9-en-1-ol (C₁₆H₃₂O) is a monounsaturated primary alcohol with a 16-carbon chain and a double bond at the 9th position. Its trans-isomer, trans-hexadec-9-en-1-ol (CAS 64437-47-4), has a molecular weight of 240.42 g/mol, a predicted boiling point of 340.0±11.0 °C, and a density of 0.847±0.06 g/cm³ . This compound is structurally related to fatty alcohols and is of interest in fragrance and organic synthesis due to its unsaturated hydrocarbon chain.

1.2 Propanoic Acid Propanoic acid (C₃H₆O₂, CAS 79-09-4) is a short-chain carboxylic acid with a pungent odor, widely used as a food preservative (INS No. 280), antifungal agent, and flavoring compound . It is miscible with water and ethanol and is a key intermediate in microbial metabolism. Its derivatives, such as esters and chlorinated variants, exhibit diverse biological activities, including antimicrobial and flavor-enhancing properties .

Eigenschaften

CAS-Nummer |

56218-88-3 |

|---|---|

Molekularformel |

C19H38O3 |

Molekulargewicht |

314.5 g/mol |

IUPAC-Name |

hexadec-9-en-1-ol;propanoic acid |

InChI |

InChI=1S/C16H32O.C3H6O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;1-2-3(4)5/h7-8,17H,2-6,9-16H2,1H3;2H2,1H3,(H,4,5) |

InChI-Schlüssel |

IWVWMKGVEGRJPN-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCC=CCCCCCCCCO.CCC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of hexadec-9-en-1-ol can be achieved through the reduction of hexadec-9-en-1-al using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . The propanoic acid component can be synthesized through the oxidation of 1-propanol using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) .

Industrial Production Methods

Industrial production of hexadec-9-en-1-ol typically involves the hydrogenation of hexadec-9-en-1-al in the presence of a catalyst such as palladium on carbon (Pd/C) . Propanoic acid is industrially produced via the oxo-synthesis of ethylene or ethyl alcohol and the oxidation of propionaldehyde with oxygen .

Analyse Chemischer Reaktionen

Types of Reactions

Hexadec-9-en-1-ol;propanoic acid undergoes various chemical reactions, including:

Oxidation: Hexadec-9-en-1-ol can be oxidized to hexadec-9-en-1-al and further to hexadec-9-enoic acid.

Reduction: Propanoic acid can be reduced to 1-propanol using reducing agents.

Substitution: The hydroxyl group in hexadec-9-en-1-ol can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Catalysts: Palladium on carbon (Pd/C).

Major Products Formed

Oxidation: Hexadec-9-enoic acid.

Reduction: 1-Propanol.

Substitution: Various substituted derivatives of hexadec-9-en-1-ol.

Wissenschaftliche Forschungsanwendungen

Hexadec-9-en-1-ol;propanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

Biology: Studied for its potential biological activities and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

Industry: Utilized in the production of cosmetics, fragrances, and other industrial products.

Wirkmechanismus

The mechanism of action of hexadec-9-en-1-ol;propanoic acid involves its interaction with various molecular targets and pathways. Hexadec-9-en-1-ol can act as a long-chain fatty alcohol, interacting with lipid membranes and enzymes involved in lipid metabolism . Propanoic acid, on the other hand, undergoes metabolism via conversion to propionyl coenzyme A (propionyl-CoA), which participates in the usual metabolic pathways of carboxylic acids .

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparison of Hexadec-9-en-1-ol with Similar Unsaturated Alcohols

Key Findings:

- Structural Variants : Positional isomers (e.g., 9 vs. 10) and functional group substitutions (alcohols vs. aldehydes/esters) significantly alter physical properties and applications. For example, (Z)-9-Hexadecenal is a pheromone in insects, whereas Hexadec-9-en-1-ol is more relevant in industrial synthesis .

- Biosynthetic Relevance: 9-Octadecenoic acid derivatives are prevalent in plant extracts, suggesting that unsaturated alcohols and acids share biosynthetic pathways in natural systems .

Propanoic Acid and Related Carboxylic Acids/Esters

Table 2: Propanoic Acid Derivatives in Food, Antimicrobial, and Flavor Contexts

Key Findings:

- Flavor Contributions: Esters like 3-(methylthio)propanoic acid methyl ester dominate pineapple aroma, with odor thresholds as low as 7 µg·kg⁻¹ . Their concentrations vary significantly between pineapple cultivars (e.g., 622.49 µg·kg⁻¹ in Tainong No. 4 vs. 78.06 µg·kg⁻¹ in No. 6) .

- Antimicrobial Activity: Chlorinated derivatives (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid) from marine Streptomyces show selective inhibition against pathogens, highlighting structural tuning for bioactivity .

- Analytical Challenges: Propanoic acid derivatives in fecal volatiles show detection dependency on vial size and fiber type in HS-SPME-GCMS, emphasizing methodological impacts on reported abundances .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.